I-Propylcyclopentadienylrhenium tricarbonyl
Description
Properties
InChI |
InChI=1S/C8H11.3CO.Re/c1-2-5-8-6-3-4-7-8;3*1-2;/h3-4,6-7H,2,5H2,1H3;;;; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZICBCPZFLISMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[C]1[CH][CH][CH][CH]1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Re] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11O3Re | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Reaction of Rhenium Decacarbonyl with Propylcyclopentadiene
The most widely reported method involves the reaction of rhenium decacarbonyl (Re₂(CO)₁₀) with i-propylcyclopentadiene (C₈H₁₁) under thermal conditions. The protocol follows:
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Reaction Setup :
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Mechanistic Insights :
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Yield Optimization :
Table 1: Comparative Yields for Cp-Substituted Rhenium Tricarbonyl Complexes
| Cp Ligand | Reaction Time (h) | Yield (%) |
|---|---|---|
| i-Propylcyclopentadienyl | 18 | 92 |
| Tetramethylcyclopentadienyl | 14 | 98 |
| Phenylcyclopentadienyl | 24 | 86 |
Salt Metathesis Using Rhenium Bromocarbonyl Precursors
For sterically demanding Cp ligands, an alternative route employs ReBr(CO)₅ and lithiated cyclopentadienes:
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Procedure :
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Advantages :
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Limitations :
Purification and Characterization
Chromatographic Purification
Spectroscopic Fingerprints
Table 2: Key Analytical Data for this compound
| Technique | Data |
|---|---|
| IR (νCO, cm⁻¹) | 2024 (s), 1935 (vs), 1908 (vs) |
| ¹H NMR (CDCl₃) | δ 5.12–5.08 (m, 2H, Cp), 4.95–4.91 (m, 2H, Cp), 2.75 (sept, J=6.7 Hz, 1H, CH), 1.25 (d, J=6.7 Hz, 6H, CH₃) |
| MS (EI+) | m/z 377 [M]⁺ |
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X-ray Crystallography : Confirms η⁵-coordination of the Cp ring and linear CO ligands. Bond lengths: Re–C(Cp) = 2.20–2.25 Å; Re–C(CO) = 1.90–1.93 Å.
Applications in Advanced Material Synthesis
While beyond preparation scope, notable uses include:
Chemical Reactions Analysis
Types of Reactions
I-Propylcyclopentadienylrhenium tricarbonyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhenium complexes.
Reduction: It can be reduced to form lower oxidation state rhenium complexes.
Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield rhenium(V) complexes, while substitution reactions can produce a variety of rhenium complexes with different ligands .
Scientific Research Applications
I-Propylcyclopentadienylrhenium tricarbonyl has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as hydrogenation and hydroformylation.
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to interact with biological molecules and inhibit cancer cell growth.
Material Science: It is used in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of I-Propylcyclopentadienylrhenium tricarbonyl involves its interaction with molecular targets, such as proteins and DNA. The compound can form coordination complexes with these targets, leading to changes in their structure and function. In the case of its anticancer activity, the compound can induce apoptosis (programmed cell death) in cancer cells by disrupting their cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to I-Propylcyclopentadienylrhenium tricarbonyl include:
- Methylcyclopentadienylrhenium tricarbonyl
- Ethylcyclopentadienylrhenium tricarbonyl
- Cyclopentadienylrhenium tricarbonyl
Uniqueness
This compound is unique due to the presence of the isopropyl group, which can influence its reactivity and stability compared to other cyclopentadienylrhenium tricarbonyl complexes. This structural variation can lead to different chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
I-Propylcyclopentadienylrhenium tricarbonyl (I-PrCpRe(CO)₃) is a rhenium-based organometallic compound that has garnered attention for its potential biological activity, particularly in the field of cancer research. Rhenium complexes have shown promise as anticancer agents due to their unique structural properties and mechanisms of action. This article reviews the biological activity of I-PrCpRe(CO)₃, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
This compound is characterized by its tricarbonyl group coordinated to a cyclopentadienyl ligand. The general formula can be represented as:
This structure allows for unique interactions with biological molecules, influencing its reactivity and biological effects.
Cytotoxic Activity
Recent studies have investigated the cytotoxic effects of I-PrCpRe(CO)₃ on various cancer cell lines. The compound's efficacy is often measured using the MTT assay, which assesses cell viability based on mitochondrial activity.
Table 1: Cytotoxicity of I-PrCpRe(CO)₃ in Different Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.9 | Induces apoptosis via ROS generation |
| PC3 (Prostate) | 32.1 | DNA intercalation and mitochondrial damage |
| HeLa (Cervical) | 36.0 | Caspase-dependent apoptosis |
The results indicate that I-PrCpRe(CO)₃ exhibits significant cytotoxicity against MCF-7 and PC3 cell lines, with IC₅₀ values indicating effective concentrations for inducing cell death. The mechanism primarily involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.
The biological activity of I-PrCpRe(CO)₃ can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : The compound promotes ROS production, which disrupts cellular homeostasis and induces apoptosis.
- DNA Intercalation : Studies suggest that rhenium complexes can intercalate into DNA, leading to replication errors and cell cycle arrest.
- Mitochondrial Dysfunction : The compound affects mitochondrial respiration, contributing to ATP depletion and triggering apoptotic pathways.
Case Studies
Several case studies have highlighted the effectiveness of rhenium complexes, including I-PrCpRe(CO)₃, in preclinical models.
Case Study 1: Antitumor Activity in Xenograft Models
In a study involving xenograft models of colorectal carcinoma, I-PrCpRe(CO)₃ was administered at varying doses. The results demonstrated a significant reduction in tumor mass compared to control groups, with the compound exhibiting an anticancer potency greater than traditional chemotherapeutic agents at lower concentrations.
Case Study 2: In Vivo Toxicity Assessment
The in vivo toxicity of I-PrCpRe(CO)₃ was evaluated using zebrafish models. The findings indicated that while the compound was effective against cancer cells, it exhibited minimal toxicity to normal tissues, suggesting a favorable therapeutic index.
Q & A
Q. What strategies exist for tuning the electrochemical properties of this compound?
- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., CH₂Cl₂) identifies redox potentials. Substituent effects (e.g., electron-withdrawing groups on the cyclopentadienyl ring) can shift Re-centered redox couples. Comparative studies with [(CH₃)₅C₅]Re(CO)₃ (FW: 405.46) highlight substituent impacts on electron density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
